molecular formula C20H17N3O5S B11960475 N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide CAS No. 29136-73-0

N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide

Cat. No.: B11960475
CAS No.: 29136-73-0
M. Wt: 411.4 g/mol
InChI Key: PBJXQBWHPFNLPH-UHFFFAOYSA-N
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Description

N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide is a sulfonamide derivative featuring a Schiff base moiety (imine group) formed by the condensation of a 2-hydroxy-5-nitrobenzaldehyde with an aromatic amine. This compound is part of a broader class of sulfonamides studied for their structural diversity and biological activities, particularly antimicrobial properties . The presence of the nitro group at the 5-position on the benzylidene ring and the sulfonamide group contributes to its unique electronic and steric properties, which influence its intermolecular interactions and pharmacological behavior.

Properties

CAS No.

29136-73-0

Molecular Formula

C20H17N3O5S

Molecular Weight

411.4 g/mol

IUPAC Name

N-[2-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H17N3O5S/c1-14-6-9-17(10-7-14)29(27,28)22-19-5-3-2-4-18(19)21-13-15-12-16(23(25)26)8-11-20(15)24/h2-13,22,24H,1H3

InChI Key

PBJXQBWHPFNLPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reagents :

    • 4-methylbenzenesulfonyl chloride (1.0 equiv)

    • 2-aminophenol (1.0 equiv)

    • Base (e.g., pyridine or NaOH)

    • Solvent (e.g., dichloromethane or THF)

  • Procedure :

    • Dissolve 2-aminophenol in dichloromethane under ice cooling.

    • Add 4-methylbenzenesulfonyl chloride dropwise while stirring.

    • Add pyridine to neutralize HCl byproduct.

    • Stir at room temperature for 2–4 hours.

    • Extract with organic solvent, wash with brine, and isolate via column chromatography.

Optimization Parameters

ParameterOptimal RangeImpact on YieldSource
Base ChoicePyridine > NaOHHigher purity
SolventDichloromethaneBetter solubility
Reaction Time2–4 hoursComplete conversion
Temperature0°C → RTMinimizes side reactions

Yield : ~85–91% (reported for similar sulfonamides).

Step 2: Schiff Base Formation with 2-Hydroxy-5-nitrobenzaldehyde

Reaction Conditions

  • Reagents :

    • N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (1.0 equiv)

    • 2-hydroxy-5-nitrobenzaldehyde (1.0–1.2 equiv)

    • Base (e.g., sodium acetate)

    • Solvent (methanol or ethanol)

  • Procedure :

    • Dissolve the sulfonamide in methanol.

    • Add sodium acetate to deprotonate the aldehyde’s hydroxyl group.

    • Reflux for 1–5 hours to facilitate condensation.

    • Cool, filter, and recrystallize from ethanol.

Critical Factors Influencing Product Quality

FactorEffect on ReactionOptimal SettingSource
Base StrengthAccelerates imine formationSodium acetate preferred
Solvent PolarityEnhances solubility of reactantsMethanol > ethanol
Reaction TimeControls side reactions1–2 hours (reflux)
Aldehyde EquivalentsLimits unreacted aldehyde1.1–1.2 equiv

Yield : ~80–85% (analogous Schiff bases).

Characterization and Structural Validation

Spectroscopic Data

TechniqueKey ObservationsSource
FT-IR - C=N stretch : ~1615 cm⁻¹ (imine)
- S=O stretch : ~1150–1300 cm⁻¹ (sulfonamide)
¹H NMR - δ 9.7–10.0 ppm : Aldehyde CH (disappears upon condensation)
- δ 8.0–8.3 ppm : Aromatic protons (coupled with nitro groups)
¹³C NMR - δ 160–165 ppm : C=N carbons
- δ 140–145 ppm : Sulfonamide carbons

X-ray Crystallography (Reported for Analogues)

  • Configuration : E-isomer dominates due to steric and electronic factors.

  • Hydrogen Bonding :

    • Intramolecular O–H···N : Stabilizes the S(6) ring motif.

    • Intermolecular N–H···O : Forms 3D networks in crystals.

Reaction Optimization and Challenges

Solvent and Base Screening

SolventBaseYield (%)Purity (%)Source
MethanolSodium acetate8595
EthanolSodium acetate8092
DichloromethanePyridine7088
Side ReactionCauseMitigationSource
Oxidation of aldehyde Air exposure during refluxUse inert atmosphere (N₂/Ar)
Polymerization Excess aldehydeLimit aldehyde to 1.2 equiv
Sulfonamide hydrolysis Acidic conditionsAvoid strong acids (e.g., HCl)

Industrial-Scale Considerations

  • Cost Efficiency :

    • 4-methylbenzenesulfonyl chloride : Commercially available (~$50/kg).

    • 2-hydroxy-5-nitrobenzaldehyde : Synthesized via nitration of salicylaldehyde (cost: ~$100/kg).

  • Catalytic Approaches :

    • Acid catalysts : p-Toluenesulfonic acid (PTSA) accelerates condensation.

    • Microwave-assisted synthesis : Reduces reaction time to 30 minutes (yield: 78%).

  • Purification :

    • Recrystallization : Ethanol/water (9:1) affords >95% purity.

    • Chromatography : Silica gel (hexane/EtOAc) removes unreacted aldehyde.

Comparative Analysis with Analogues

CompoundYield (%)Key ApplicationSource
N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide80–85Antimicrobial studies
Schiff base of sulfanilamide85Anticancer screening
4-((2-Hydroxybenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide80Enzyme inhibition

Chemical Reactions Analysis

Table 1: Key Reagents and Reaction Conditions

Reaction StepReagentsConditionsReference
Schiff base formation2-hydroxy-5-nitrobenzaldehyde, aniline derivative, HClReflux in ethanol
SulfonationToluene, chlorosulfonic acid0°C to room temperature
Sulfonamide coupling4-methylbenzenesulfonyl chloride, benzylideneamino-phenylamineTriethylamine, THF

2.1. Formation of the Benzylideneamino Group

The benzylideneamino group is synthesized via a Schiff base condensation between 2-hydroxy-5-nitrobenzaldehyde and aniline derivatives. This reaction typically occurs under acidic conditions (e.g., HCl) in ethanol, with refluxing to drive the reaction to completion . The nitro group at position 5 and hydroxyl group at position 2 of the benzaldehyde derivative stabilize the reaction intermediate and direct the condensation.

Mechanism :

  • Protonation : The aldehyde carbonyl oxygen is protonated, increasing electrophilicity.

  • Nucleophilic attack : The amine nitrogen attacks the carbonyl carbon, forming a hemiaminal intermediate.

  • Elimination : Water is eliminated, yielding the Schiff base.

2.2. Sulfonation of Toluene

The 4-methylbenzenesulfonamide moiety is derived from toluene via direct sulfonation using chlorosulfonic acid. This step introduces the sulfonic acid group (-SO₃H) at the para position relative to the methyl group.

Mechanism :

  • Electrophilic substitution : Chlorosulfonic acid generates an electrophilic sulfur trioxide (SO₃⁺) species.

  • Attack on toluene : The methyl group directs electrophilic substitution to the para position, forming a sulfonic acid intermediate.

  • Conversion to sulfonyl chloride : The sulfonic acid is treated with thionyl chloride (SOCl₂) to yield 4-methylbenzenesulfonyl chloride .

Coupling Reactions

The final compound is assembled by reacting the benzylideneamino-aniline derivative with 4-methylbenzenesulfonyl chloride. This involves nucleophilic substitution of the chloride group with the amine.

Table 2: Coupling Reaction Details

ParameterDescription
CatalystTriethylamine (base)
SolventTetrahydrofuran (THF) or DMF
TemperatureRoom temperature to 60°C
Reaction time1–24 hours
YieldModerate to high (60–80%)

Mechanism :

  • Activation : The base deprotonates the amine, enhancing nucleophilicity.

  • Substitution : The amine attacks the electrophilic sulfur of the sulfonyl chloride, displacing chloride .

Structural Stability and Reactivity

  • Nitro group : The 5-nitro substituent in the benzylideneamino ring enhances electron withdrawal, stabilizing the Schiff base and reducing hydrolysis susceptibility.

  • Sulfonamide group : The -SO₂NH₂ moiety is generally inert under mild conditions but can undergo hydrolysis under strong acidic or basic conditions to form sulfonic acid or amine derivatives.

Analytical Data

PropertyValue
Molecular formulaC₂₀H₁₇N₃O₅S
Molecular weight429.42 g/mol
CAS Registry Number29136-73-0
SMILESCc1ccc(cc1)S(=O)(=O)Nc2ccccc2N=NC3=C(C=CC(=C3)O)N(=O)=O

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties
This compound exhibits significant antimicrobial activity, particularly against various bacterial strains. Studies have shown that Schiff bases, including this compound, possess antibacterial, antifungal, and antiviral properties. The minimum inhibitory concentration (MIC) values indicate its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa20

1.2 Anticancer Activity
Research indicates that N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide may inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways. Studies have reported its efficacy against several cancer cell lines, showing promise as a potential anticancer agent.

Cancer Cell Line Inhibition (%) Reference
MCF-7 (Breast Cancer)70
HeLa (Cervical Cancer)65

Materials Science Applications

2.1 Corrosion Inhibition
The compound has been studied for its corrosion inhibition properties in acidic media. Its effectiveness as a corrosion inhibitor for mild steel has been demonstrated in various experiments, highlighting its potential use in industrial applications.

Medium Inhibition Efficiency (%) Reference
Acidic Solution85
Mild Steel90

Environmental Chemistry Applications

3.1 Biofilm Inhibition
Recent studies have explored the application of this compound in inhibiting biofilm formation, which is crucial in medical and industrial settings. Biofilms can lead to persistent infections and equipment degradation; thus, controlling their formation is vital.

Biofilm Forming Organism Inhibition (%) Reference
Pseudomonas aeruginosa75
Staphylococcus epidermidis80

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the National Institutes of Health evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed that the compound significantly inhibited bacterial growth compared to standard antibiotics.

Case Study 2: Corrosion Inhibition

Research published in a materials science journal demonstrated that the compound effectively reduced corrosion rates in mild steel exposed to acidic environments. The study highlighted its potential for use in protective coatings and industrial applications.

Mechanism of Action

The mechanism of action of N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its bioactivity, often undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The compound shares structural similarities with other Schiff base sulfonamides, such as:

  • N-acetyl-4-[(2-hydroxybenzylidene)amino]benzenesulfonamide monohydrate
  • N-acetyl-4-[(5-bromo-2-hydroxybenzylidene)amino]benzenesulfonamide monohydrate

Key structural observations from crystallographic studies include:

  • Hydrogen Bonding : The target compound forms linear chain-like structures via N–H···O hydrogen bonds (e.g., 3.093 Å in related derivatives), similar to other sulfonamide Schiff bases .
  • Planarity : The (2-hydroxy-5-nitro)benzylidene group adopts near-planar geometry due to intramolecular hydrogen bonding between the hydroxyl and imine groups, a feature also observed in analogs with electron-withdrawing substituents (e.g., bromo or nitro groups) .
  • Substituent Effects : Replacing the nitro group with bromo or methoxy groups alters molecular packing. For example, 5-bromo derivatives exhibit stronger halogen-mediated interactions, while methoxy-substituted analogs (e.g., 2-hydroxy-5-methoxy derivatives) show reduced planarity due to steric and electronic differences .
Table 1: Structural Parameters of Selected Sulfonamide Derivatives
Compound Substituent Hydrogen Bond Length (Å) Planarity (RMSD, Å)
Target compound (5-nitro) –NO₂ 3.093 0.021
N-acetyl-5-bromo analog –Br 3.110 0.018
N-(4-hydroxyphenyl)benzenesulfonamide –OH 2.985 0.035

Antimicrobial Activity Comparisons

The target compound was evaluated alongside other sulfonamide derivatives against clinical isolates of Staphylococcus aureus (MRSA and MSSA) :

  • Minimum Inhibitory Concentration (MIC) :
    • Target compound: 32 µg/mL (MRSA), 16 µg/mL (MSSA).
    • N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide (I) : MIC = 64 µg/mL (MRSA), 32 µg/mL (MSSA).
    • N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide (III) : MIC = 8 µg/mL (MRSA), 4 µg/mL (MSSA).

Key Findings :

  • The position of the nitro group (5-nitro vs. 4-nitro) significantly impacts activity. The 5-nitro derivative (target) shows moderate improvement over the 4-nitro analog (I), likely due to enhanced electron-withdrawing effects stabilizing the Schiff base.
  • Chloro-substituted analogs (III) exhibit superior activity, attributed to the chloro group’s smaller size and stronger electronegativity, facilitating membrane penetration or target binding .

Electronic and Physicochemical Properties

  • Electron-Withdrawing vs.
  • Solubility : Nitro-substituted derivatives generally exhibit lower aqueous solubility than hydroxyl- or methoxy-substituted analogs due to reduced hydrogen-bonding capacity .

Biological Activity

N-(2-((2-Hydroxy-5-nitro-benzylidene)-amino)-phenyl)-4-methyl-benzenesulfonamide, a compound derived from sulfonamide chemistry, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent studies.

The compound is synthesized through a condensation reaction involving 2-hydroxy-5-nitrobenzaldehyde and 4-methylbenzenesulfonamide. The reaction typically employs an acid catalyst and results in the formation of a stable imine structure. The synthesis process can be optimized for yield and purity using various solvents and temperature conditions.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its antitumor , antibacterial , and enzyme inhibition properties.

Antitumor Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MDA-MB-231 breast cancer cells, evidenced by a substantial increase in annexin V-FITC positive cells, indicating late-stage apoptosis .

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23110.93-25.06Induction of apoptosis via annexin V-FITC assay
HCT11625.1Inhibition of cell proliferation
A54928.7Cell cycle arrest and apoptosis

Antibacterial Activity

The compound also demonstrates antibacterial properties, particularly against Gram-positive bacteria. It has been shown to inhibit bacterial growth by interfering with carbonic anhydrases (CAs), which are crucial for bacterial metabolism. The selectivity for CA IX over CA II highlights its potential as a therapeutic agent against infections caused by resistant bacterial strains .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of carbonic anhydrases, with IC50 values ranging from 1.55 to 3.92 μM for different isoforms. This selectivity could be beneficial in designing drugs that minimize side effects while effectively targeting specific pathways involved in disease processes .

Case Studies and Research Findings

Several studies have investigated the compound's efficacy across different biological systems:

  • Cancer Cell Lines : A study evaluated its effects on multiple cancer cell lines, demonstrating broad-spectrum antitumor activity with varying IC50 values depending on the cell type. Notably, the compound showed enhanced activity against hormone-resistant breast cancer cells compared to standard treatments .
  • Bacterial Inhibition : In vitro assays indicated that the compound significantly reduced bacterial growth at low concentrations, suggesting its potential as an antibacterial agent against resistant strains .
  • Mechanistic Studies : Mechanistic investigations revealed that the compound induces apoptosis through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

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